molecular formula C18H22N2O2 B1451192 N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide CAS No. 1020057-51-5

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide

Cat. No. B1451192
CAS RN: 1020057-51-5
M. Wt: 298.4 g/mol
InChI Key: CIFQRICBMHJENL-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide, also known as 4-MMAB, is a synthetic compound used in various scientific research applications. It is an organic molecule composed of an amine group, two methylphenyl groups, and a phenoxy group. 4-MMAB has been used in the fields of medicinal chemistry, biochemistry, and pharmacology due to its unique properties.

Scientific Research Applications

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), to which N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide could theoretically relate, are widely used in industrial and commercial products to prevent oxidative reactions and prolong product shelf life. Recent studies have focused on the environmental occurrence, human exposure, and toxicity of SPAs. They have been detected in indoor dust, outdoor air particulates, sea sediment, river water, and human samples (fat tissues, serum, urine, breast milk, and fingernails). The studies also emphasize the need for future research to develop novel SPAs with low toxicity and low migration ability to reduce environmental pollution (Runzeng Liu & S. Mabury, 2020).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) have been used to treat acetaminophen from aqueous media, leading to various by-products and mechanisms. N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide, by analogy, could be involved in similar degradation pathways and biotoxicity studies. The research highlights the significance of AOPs in managing pharmaceutical and chemical pollutants in water sources, underscoring the environmental impact of such compounds and their degradation products (Mohammad Qutob et al., 2022).

Natural Compound Synthesis and Biological Activities

The synthesis and biological activities of natural chalcones, compounds with a broad spectrum of biological activities, have been extensively studied. These natural compounds, often found in seeds, fruit skins, bark, and flowers of most edible plants, exhibit clinical potential against various diseases. N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide, as a synthetic compound, might offer similar biological properties worth exploring. Research encourages further investigation into the synthesis methods and biological activities of these compounds for potential therapeutic applications (Jiadai Zhai et al., 2022).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-17(22-15-7-5-6-12(2)10-15)18(21)20-16-9-8-14(19)11-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFQRICBMHJENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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